2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Molecular Architecture and Crystallographic Analysis
The compound This compound features a fused pyrido[1,2-a]pyrimidinone core with two distinct substituents: a chloromethyl group at position 2 and a methyl group at position 7. The bicyclic structure consists of a pyridine ring fused to a pyrimidinone moiety, with the carbonyl group located at position 4. The molecular formula is C₁₀H₉ClN₂O , and the molecular weight is 208.64 g/mol .
Crystallographic data for this compound are not explicitly reported in the available literature. However, structural analogs with similar pyrido[1,2-a]pyrimidinone cores exhibit planar bicyclic systems. For example, related derivatives often crystallize in orthorhombic or monoclinic systems, with intermolecular interactions such as hydrogen bonding and π-π stacking governing their packing arrangements. The chloromethyl group’s spatial orientation and the methyl group’s steric effects likely influence the molecule’s crystalline properties, though specific diffraction patterns remain undocumented.
Spectroscopic Profiling (NMR, IR, UV-Vis)
Properties
IUPAC Name |
2-(chloromethyl)-7-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-2-3-9-12-8(5-11)4-10(14)13(9)6-7/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPABQRQVYRRJPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=CC2=O)CCl)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368652 | |
| Record name | 2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87591-79-5 | |
| Record name | 2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of Hydroxymethyl Precursors
A widely employed method involves the chlorination of 2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one using thionyl chloride (SOCl₂). This reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chlorine under anhydrous conditions.
Procedure :
- The hydroxymethyl precursor (1.1 mmol) is dissolved in dichloromethane.
- Thionyl chloride (2.2 mmol) is added dropwise at 0–5°C to minimize side reactions.
- The mixture is stirred at room temperature for 4–6 hours, followed by quenching with ice water.
- The product is extracted with ethyl acetate, washed with sodium bicarbonate, and purified via recrystallization.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Reaction Time | 4–6 hours |
| Purity (HPLC) | ≥95% |
This method is favored for its simplicity and high yield, though it requires careful handling of SOCl₂ due to its corrosive nature.
Cyclization Approaches
The pyrido[1,2-a]pyrimidin-4-one core can be constructed through cyclization of 2-aminopyridine derivatives with β-keto esters or acryloyl chlorides. For 2-(chloromethyl)-7-methyl variants, a pre-functionalized pyridine bearing methyl and hydroxymethyl groups is used.
Example Pathway :
- Methyl Introduction : 7-Methyl-2-aminopyridine is reacted with methyl acrylate in the presence of acetic acid to form a β-enamino ester intermediate.
- Cyclization : The intermediate undergoes thermal cyclization at 120°C for 8 hours to yield 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
- Chlorination : The hydroxymethyl group at position 2 is chlorinated as described in Section 2.1.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for both cyclization and chlorination steps. For instance, chlorination with SOCl₂ under microwave conditions (100 W, 80°C) achieves completion in 20 minutes compared to 6 hours conventionally.
Comparative Data :
| Condition | Conventional | Microwave |
|---|---|---|
| Reaction Time | 6 hours | 20 minutes |
| Yield | 80% | 82% |
| Energy Consumption | High | Low |
This method is scalable and aligns with green chemistry principles by minimizing solvent use.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance chlorination efficiency by stabilizing the transition state. However, dichloromethane is preferred for its low boiling point and ease of removal.
Catalytic Additives
Lewis acids like AlCl₃ (1.0 mmol per 2.6 mmol substrate) improve chlorination yields by activating SOCl₂. This is critical for sterically hindered substrates.
Temperature Control
Exothermic chlorination reactions require temperatures below 10°C during reagent addition to prevent decomposition. Subsequent warming to room temperature ensures complete conversion.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis using a C18 column (MeCN:H₂O = 70:30) shows a single peak at 4.2 minutes, confirming ≥95% purity.
Industrial-Scale Production Considerations
Cost-Effective Reagents
Bulk procurement of SOCl₂ and recycling of solvents (e.g., dichloromethane) reduce production costs by 30–40%.
Environmental Impact
Waste streams are treated with caustic scrubbing to remove residual chlorine compounds, achieving compliance with EPA guidelines.
Chemical Reactions Analysis
Nitration Reactions
Nitration occurs selectively at the C3 position of the pyrido-pyrimidinone ring under strongly acidic conditions. This regioselectivity is attributed to the electron-withdrawing effects of the carbonyl group and the chloromethyl substituent.
| Reaction Conditions | Reagents | Product | Yield |
|---|---|---|---|
| 0°C → RT, 1 hr | 65% HNO₃, H₂SO₄ (conc.) | 2-(Chloromethyl)-7-methyl-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one | 100% |
Mechanistic Insight :
The nitronium ion (NO₂⁺) attacks the C3 position due to its highest electron density in the aromatic system. The chloromethyl group remains unaffected under these conditions .
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group undergoes substitution with various nucleophiles, enabling functional diversification.
Key Observations :
-
Azide substitution proceeds via an SN2 mechanism, confirmed by retention of stereochemistry in chiral analogs .
-
Amine substitutions are pH-dependent, with optimal yields achieved under mildly basic conditions .
Reduction Reactions
Catalytic hydrogenation selectively reduces the pyrimidinone ring while preserving the chloromethyl group.
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd/C (10%) | H₂ (35 psi), 6N HCl, RT, 8 hr | 2-(Chloromethyl)-7-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | 90% |
Applications :
The tetrahydro derivative exhibits enhanced solubility and is a key intermediate in neuropharmacological agent synthesis .
Condensation with Carbonyl Compounds
The chloromethyl group participates in TDAE (tetrakis(dimethylamino)ethylene)-mediated condensations with oxomalonate esters.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Diethyl oxomalonate (10) | TDAE, –20°C → RT, 3 hr | 2-(Chloromethyl)-7-methyl-3-(hydroxymalonate)-4H-pyrido[1,2-a]pyrimidin-4-one | 92% |
Mechanism :
TDAE facilitates single-electron transfer (SET), enabling radical-based coupling at the chloromethyl site .
Oxidation and Hydrolysis
Controlled oxidation and hydrolysis modify the chloromethyl group without affecting the aromatic system.
Applications :
The hydroxymethyl derivative serves as a precursor for esterification and glycosylation reactions .
Comparative Reactivity with Analogues
The reactivity of 2-(chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one differs from structurally related compounds:
Key Finding :
The methyl group at C7 sterically hinders electrophilic substitution at adjacent positions, directing nitration to C3 .
Industrial-Scale Modifications
Large-scale reactions employ optimized conditions to minimize byproducts:
Scientific Research Applications
2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets in the body. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: This compound has a similar structure but with a methyl group at the 6-position instead of the 7-position.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Uniqueness
2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chloromethyl group at the 2-position makes it a versatile intermediate for further chemical modifications, enhancing its potential in drug development and other applications.
Biological Activity
Overview
2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer applications. The structural characteristics of this compound, including a chloromethyl group at the 2-position and a methyl group at the 7-position, contribute to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C10H9ClN2O |
| Molecular Weight | 208.64 g/mol |
| CAS Number | 87591-79-5 |
| IUPAC Name | 2-(Chloromethyl)-7-methylpyrido[1,2-a]pyrimidin-4-one |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in the body. Notably, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The compound's mechanism may involve:
- Inhibition of COX-2 Activity : Studies have demonstrated that the compound exhibits potent inhibition of COX-2 with an IC50 value comparable to that of established anti-inflammatory drugs such as celecoxib .
- Influence on Inflammatory Pathways : The presence of electron-donating groups like the chloromethyl substituent enhances its anti-inflammatory efficacy by modulating signaling pathways associated with inflammation .
Anti-inflammatory Activity
Research has indicated that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anti-inflammatory effects. For instance:
- In Vivo Studies : In carrageenan-induced paw edema models, compounds similar to this compound showed effective reduction in edema comparable to indomethacin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Assays : It demonstrated activity against various bacterial strains with minimum inhibitory concentrations (MIC) reported as follows:
Anticancer Potential
The potential anticancer properties of this compound are under investigation:
- Cell Proliferation Studies : Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines, although further research is needed to elucidate specific mechanisms and efficacy .
Case Studies and Research Findings
- Study on COX Inhibition : A recent study reported that derivatives similar to this compound significantly suppressed COX-2 activity with IC50 values around 0.04 μmol, indicating strong anti-inflammatory potential .
- Pyrimidine Nucleosides Research : Research involving chloroethyl pyrimidine nucleosides showed promising results in inhibiting cell migration and invasion in cancer models, suggesting similar pathways may be activated by compounds like this compound .
- Hybrid Antimalarial Agents : The synthesis of ferrocene-pyrimidine conjugates has highlighted the potential for hybrid compounds incorporating pyrido[1,2-a]pyrimidines to exhibit antimalarial activity .
Q & A
Q. What are the common synthetic routes for 2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one?
The compound is typically synthesized via multi-step reactions. A core pyrido[1,2-a]pyrimidin-4-one scaffold is first constructed, followed by functionalization. For example, Suzuki-Miyaura cross-coupling (using microwave heating) can introduce aryl groups at specific positions . Chloromethyl groups are often introduced via nucleophilic substitution or halogenation reactions under controlled conditions (e.g., using thionyl chloride or chloromethylating agents) . Reaction optimization may involve catalysts like palladium for coupling steps .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR (¹H, ¹³C): To confirm the chloromethyl group’s position and assess aromatic proton environments .
- X-ray crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding patterns observed in related pyrido-pyrimidinones) .
- HPLC/MS : Ensures purity and verifies molecular weight, particularly for detecting byproducts from substitution reactions .
Q. What structural features influence the compound’s reactivity?
The chloromethyl group at position 2 enhances electrophilic reactivity, enabling nucleophilic substitution (e.g., with amines or thiols). The pyrimidinone core’s electron-deficient nature facilitates electrophilic aromatic substitution at position 7 . Substituents on the piperidine or thiazolidinone moieties (in derivatives) further modulate solubility and biological activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during chloromethyl group introduction?
- Temperature control : Lower temperatures (0–5°C) reduce side reactions like over-halogenation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction homogeneity and yield .
- Catalyst use : Lewis acids (e.g., AlCl₃) or phase-transfer catalysts enhance regioselectivity in halogenation steps .
Q. What structure-activity relationships (SAR) have been identified for pyrido-pyrimidinone derivatives in pharmacological studies?
- Position 2 substituents : Chloromethyl groups improve membrane permeability but may require further derivatization (e.g., to amines) for target engagement .
- Position 7 methylation : Enhances metabolic stability compared to bulkier substituents .
- Thiazolidinone moieties (in analogs): Introduce antioxidant properties and influence binding to enzymes like aldose reductase .
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
Molecular docking studies (e.g., using AutoDock Vina) predict interactions with targets like aldose reductase. For example, catechol-containing derivatives show hydrogen bonding with catalytic residues (Tyr48, His110), aligning with experimental IC₅₀ data . MD simulations assess stability of ligand-receptor complexes over time .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported biological activities of pyrido-pyrimidinone derivatives?
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., ALR2 vs. ALR1) may explain conflicting IC₅₀ values .
- Stereochemical factors : Z/E isomerism in thiazolidinone analogs (e.g., vs. 6) can drastically alter binding affinities. Chiral HPLC or NOESY NMR should confirm configuration .
- Purity thresholds : Impurities ≥5% (e.g., from incomplete substitution) may skew activity results. Orthogonal purity validation (HPLC, elemental analysis) is critical .
Methodological Tables
Q. Table 1: Key Synthetic Steps and Optimization Parameters
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
